- Non-aqueous phase synthesis of trans-cefprozil via protease catalysis, Zhongguo Kangshengsu Zazhi, 2015, 40(6), 419-423
Cas no 92676-86-3 (Cefprozil (E)-Isomer)
Cefprozil (E)-Isomer structure
Product Name:Cefprozil (E)-Isomer
Numéro CAS:92676-86-3
Le MF:C18H19N3O5S
Mégawatts:389.425563097
CID:1063195
Update Time:2023-10-12
Cefprozil (E)-Isomer Propriétés chimiques et physiques
Nom et identifiant
-
- Cefprozil (E)-Isomer
- (6R,7R)-7-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3 -[(1Z)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbo xylic acid hydrate (1:1)
- ((E)-4-oxo-thiazolidin-2-ylidene)-acetic acid methyl ester
- (7R,8R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid
- 7-[2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid
- Acetic acid,(4-oxo-2-thiazolidinylidene)-,methyl ester,(E)
- E-Carbomethoxymethylenthiazolidin-4-on
- E-cefprozil
- trans-Cefprozil
- (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propen-1-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propenyl-, (6R,7R)- (9CI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(E),6α,7β(R*)]]- (ZCI)
- BMY 28167
-
- Piscine à noyau: 1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1
- La clé Inchi: WDLWHQDACQUCJR-ZAMMOSSLSA-N
- Sourire: C(C1=C(/C=C/C)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)[C@@H](C1C=CC(O)=CC=1)N)(=O)O
Propriétés calculées
- Qualité précise: 407.11500
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 6
Propriétés expérimentales
- Point de fusion: 230° (dec)
- Le PSA: 170.98000
- Le LogP: 2.12090
Cefprozil (E)-Isomer PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | C243925-5mg |
Cefprozil (E)-Isomer |
92676-86-3 | 5mg |
$ 165.00 | 2022-04-01 | ||
| TRC | C243925-25mg |
Cefprozil (E)-Isomer |
92676-86-3 | 25mg |
$ 645.00 | 2022-04-01 | ||
| TRC | C243925-100mg |
Cefprozil (E)-Isomer |
92676-86-3 | 100mg |
$ 1705.00 | 2022-04-01 |
Cefprozil (E)-Isomer Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Proteinase Solvents: Water ; 5 min
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Water ; 30 min, pH 7, 30 - 35 °C
1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5
1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5
Référence
- Preparation method of cefprozil, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 1.5; -40 °C → 20 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C
Référence
- Synthesis and confirmation of an unknown impurity in Cefprozil, Jingxi Huagong Zhongjianti, 2016, 46(1), 53-56
Méthode de production 4
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Water ; pH 8.0, 10 °C
1.2 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5
1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ; 40 min, pH 6.5, 15 °C
1.2 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5
1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ; 40 min, pH 6.5, 15 °C
Référence
- Synthesis of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1E)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (trans-cefprozil), Zhongguo Kangshengsu Zazhi, 2007, 32(1), 22-24
Méthode de production 5
Conditions de réaction
Référence
- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,
Méthode de production 6
Conditions de réaction
Référence
- Synthesis and structure-activity relationships of a new oral cephalosporin, BMY-28100 and related compounds, Journal of Antibiotics, 1987, 40(7), 991-1005
Méthode de production 7
Méthode de production 8
Conditions de réaction
Référence
- Substituted vinylcephalosporin compounds and their use as antibiotics, Federal Republic of Germany, , ,
Cefprozil (E)-Isomer Raw materials
- Methyl D-(-)-4-Hydroxy-phenylglycinate
- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)
- Trimethylsilyl (6R,7R)-8-oxo-3-(1E)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Trimethylsilyl (6R,7R)-8-oxo-3-(1Z)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- D-4-Hydroxyphenylglycine
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-amino-8-oxo-3-(1E)-1-propenyl-, (6R,7R)-
- (R)-α-Amino-4-hydroxy-Benzeneacetic Acid 2-Hydroxyethyl Ester
Cefprozil (E)-Isomer Preparation Products
Cefprozil (E)-Isomer Littérature connexe
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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